molecular formula C9H13N3O3 B13888633 N-(2-methoxyethyl)-N-methyl-5-nitropyridin-2-amine

N-(2-methoxyethyl)-N-methyl-5-nitropyridin-2-amine

Cat. No.: B13888633
M. Wt: 211.22 g/mol
InChI Key: MNXPQUURTBPOLI-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N-methyl-5-nitropyridin-2-amine is an organic compound with a complex structure that includes a pyridine ring substituted with a nitro group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N-methyl-5-nitropyridin-2-amine typically involves the reaction of 2-chloro-5-nitropyridine with N-methyl-N-(2-methoxyethyl)amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N-methyl-5-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-(2-methoxyethyl)-N-methyl-5-aminopyridin-2-amine.

    Reduction: Formation of N-(2-methoxyethyl)-N-methyl-5-aminopyridin-2-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methoxyethyl)-N-methyl-5-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyethyl)-N-methyl-5-nitropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

N-(2-methoxyethyl)-N-methyl-5-nitropyridin-2-amine

InChI

InChI=1S/C9H13N3O3/c1-11(5-6-15-2)9-4-3-8(7-10-9)12(13)14/h3-4,7H,5-6H2,1-2H3

InChI Key

MNXPQUURTBPOLI-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)C1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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